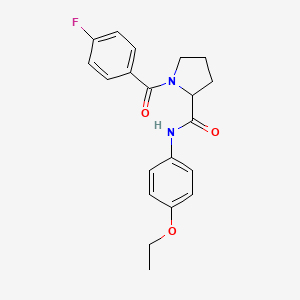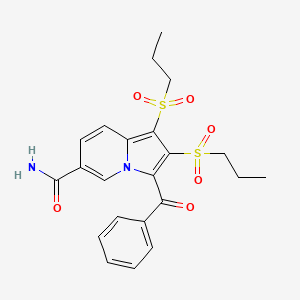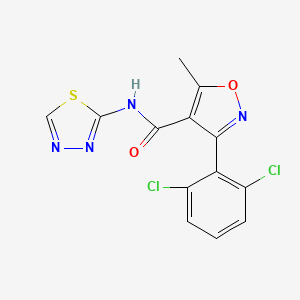
N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)prolinamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research. EPPA belongs to the class of proline-based molecules and is a derivative of the proline amino acid. EPPA is a versatile molecule that has shown promising applications in various fields of science, including medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)prolinamide has shown promising applications in various fields of scientific research. One of the primary research areas where this compound has been extensively studied is medicinal chemistry. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)prolinamide is not yet fully understood. However, studies have shown that this compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a crucial role in inflammation and cancer development. By inhibiting the activity of COX-2, this compound may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce the levels of inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. Additionally, this compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)prolinamide in lab experiments is its high potency against cancer cells and anti-inflammatory activity. This compound has also been shown to exhibit low toxicity towards normal cells, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the research and development of N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)prolinamide. One of the primary areas of research is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Further preclinical and clinical studies are also needed to evaluate the safety and efficacy of this compound in humans. Finally, the development of novel formulations and drug delivery systems for this compound may improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown significant potential in various fields of scientific research, including medicinal chemistry and drug discovery. This compound exhibits potent anticancer and anti-inflammatory activity and has low toxicity towards normal cells. The synthesis of this compound involves the reaction of 4-ethoxyaniline and 4-fluorobenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. Future research directions include the optimization of the synthesis method, elucidation of the mechanism of action, and evaluation of the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)prolinamide involves the reaction of 4-ethoxyaniline and 4-fluorobenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of this compound obtained by this method is around 50%.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-2-26-17-11-9-16(10-12-17)22-19(24)18-4-3-13-23(18)20(25)14-5-7-15(21)8-6-14/h5-12,18H,2-4,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJIGBRDSWSPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6016778.png)

![2-(dimethylamino)-2-(2-fluorophenyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6016782.png)
![5-(4-ethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6016806.png)
![6-methyl-4-[4-(4-thiomorpholinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B6016812.png)

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide](/img/structure/B6016817.png)
![4-hydroxy-3-[7-(1H-indol-3-yl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6016840.png)
![ethyl 2-cyano-3-{4-[methyl(phenyl)amino]phenyl}acrylate](/img/structure/B6016846.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6016851.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6016862.png)

![4-(4-methoxy-3-methylbenzyl)-3-{2-oxo-2-[4-(2-pyrazinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6016875.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6016876.png)